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Executive Summary

Janagliflozin is an orally administered, selective inhibitor of the sodium-glucose cotransporter
2 (SGLT2), a key protein responsible for the majority of glucose reabsorption in the kidneys. By
targeting SGLT2, Janagliflozin introduces a unique, insulin-independent mechanism for
glycemic control in patients with Type 2 Diabetes Mellitus (T2DM). Its pharmacodynamic profile
is characterized by a significant reduction in the renal threshold for glucose (RTQ), leading to
substantial urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose
levels. This technical guide provides an in-depth analysis of the pharmacodynamics of
Janagliflozin, detailing its mechanism of action, summarizing key quantitative data from
clinical studies, outlining experimental protocols, and visualizing the core pathways and
processes involved.

Mechanism of Action: SGLT2 Inhibition in the
Proximal Tubule

In a healthy individual, the kidneys filter approximately 180 grams of glucose from the blood
each day. Nearly all of this filtered glucose is reabsorbed back into circulation, primarily in the
proximal convoluted tubules.[1] The SGLT2 protein is the principal transporter responsible for
this process, accounting for approximately 90% of renal glucose reabsorption.[2]
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Janagliflozin is designed to selectively and competitively inhibit the SGLT2 protein.[3] This
inhibition blocks the reabsorption of glucose from the glomerular filtrate.[1][4] As a result, the
renal threshold for glucose is lowered, causing glucose to be excreted in the urine at lower
plasma concentrations than normal. This process of inducing glucosuria directly reduces the
overall glucose load in the body, contributing to improved glycemic control.[5] This mechanism
is independent of insulin secretion or sensitivity, making it a complementary therapeutic option
to other antidiabetic agents.[4]
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Caption: Mechanism of Janagliflozin-mediated SGLT2 Inhibition.

Key Pharmacodynamic Endpoints and Quantitative
Data

Clinical studies have quantified the pharmacodynamic effects of Janagliflozin, primarily
focusing on its impact on Urinary Glucose Excretion (UGE) and Fasting Plasma Glucose
(FPG).

Impact on Urinary Glucose Excretion (UGE)

The primary pharmacodynamic effect of Janagliflozin is a dose-dependent increase in the
amount of glucose excreted in the urine. Data from a randomized clinical trial in Chinese
patients with T2DM demonstrates a substantial increase in 24-hour UGE following multiple
doses of Janagliflozin.[6] At doses of 25 mg and 50 mg, the drug induced a mean increase
from baseline of over 90 grams of glucose excretion in 24 hours, an effect that was comparable
to the active comparator, dapagliflozin.[6][7]
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Impact on Plasma Glucose

The induced glucosuria directly translates to a reduction in plasma glucose levels. The same
clinical trial showed that multiple doses of Janagliflozin led to a significant decrease in fasting
plasma glucose compared to placebo.[6] This glucose-lowering effect is a direct consequence
of the removal of excess glucose from the body via the urine.

The logical flow from drug administration to therapeutic effect follows a clear cause-and-effect
relationship, initiated by SGLT2 inhibition.
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Caption: Logical flow of Janagliflozin's pharmacodynamic effects.

Data Summary Tables
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The following tables summarize the key quantitative pharmacodynamic outcomes from a
pivotal clinical study involving Chinese patients with T2DM.[6][7]

Table 1: Change in 24-Hour Urinary Glucose Excretion (UGE) from Baseline After Multiple
Doses

Treatment Group Mean Change in 24h UGE (g)
Janagliflozin 25 mg 92.35

Janagliflozin 50 mg 94.17

Dapagliflozin 10 mg 87.61

Placebo 6.26

Data sourced from a 14-day, multiple-dose
study in Chinese T2DM patients.[6][7]

Table 2: Change in Fasting Plasma Glucose (FPG) from Baseline to Day 17

Treatment Group Mean Change in FPG (%)
Janagliflozin 25 mg -2.18
Janagliflozin 50 mg -2.66
Dapagliflozin 10 mg -2.79
Placebo +1.70

Data sourced from a 14-day, multiple-dose
study in Chinese T2DM patients.[6][7]

Experimental Protocols for Pharmacodynamic
Assessment

The evaluation of Janagliflozin's pharmacodynamic properties relies on robust clinical trial
designs. Below is a detailed methodology from a key randomized, placebo- and active-
controlled study.[6]
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4.1 Study Title: A Randomized, Double-Blind, Placebo- and Active-Controlled Study to Evaluate
the Pharmacokinetics, Pharmacodynamics, and Tolerability of Single and Multiple Doses of
Janagliflozin in Chinese People with Type 2 Diabetes Mellitus.[6]

4.2 Objectives:

e To assess the pharmacokinetic (PK) and pharmacodynamic (PD) characteristics of
Janagliflozin after single and multiple doses.

» To evaluate the safety and tolerability of Janagliflozin in the target population.
4.3 Study Design:

Phase: Phase |

Design: Randomized, double-blind, four-arm parallel group.

Population: 36 adult Chinese patients with T2DM.

Randomization: Participants were randomly assigned in a 1:1:1:1 ratio to one of four
treatment arms.

4.4 Treatment Arms:

Janagliflozin 25 mg

Janagliflozin 50 mg

Dapagliflozin 10 mg (Active Comparator)

Placebo

4.5 Dosing Regimen:
o Day 1: Participants received a single oral dose of their assigned treatment.

o Days 2-3: Washout period with no treatment.
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o Days 4-17: Participants received their assigned treatment once daily for 14 consecutive
days.

4.6 Key Pharmacodynamic Assessments:

e 24-Hour Urinary Glucose Excretion (UGE): Urine samples were collected over a 24-hour
period at baseline and on specified days post-dose (e.g., Day 1, Day 17) to quantify total
glucose excretion.

o Fasting Plasma Glucose (FPG): Blood samples were collected in the morning after an
overnight fast at baseline and on specified days throughout the study to measure changes in
plasma glucose concentrations.

o Other Assessments: Serial blood sampling for pharmacokinetic analysis, safety monitoring
including adverse events, vital signs, and clinical laboratory tests.

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Screening & Enroliment
(N=36 T2DM Patients)
Randomization (1:1:1:1)

Treatpdent Arms

Dapagliflozin 10mg Placebo

Janagliflozin 50mg

Janagliflozin 25mg

Dosing Period
- Day 1: Single Dose
- Days 4-17: Once Daily

PD & PK Sampling
- 24h Urine Collection (UGE)
- Blood Draws (FPG, PK)

Data Analysis
- Compare change from baseline
- Assess safety & tolerability

Click to download full resolution via product page

Caption: Experimental workflow for a clinical pharmacodynamic study.

Pharmacodynamics in Special Populations

The efficacy of SGLT2 inhibitors is dependent on renal function, as they rely on glomerular
filtration to exert their effect.[8] Studies have been conducted to evaluate the pharmacokinetics
and pharmacodynamics of Janagliflozin in T2DM patients with varying degrees of renal
impairment.[9] Following a single 50 mg oral dose, Janagliflozin was found to significantly
promote the excretion of urinary glucose, even in patients with reduced estimated glomerular
filtration rates (eGFR), including those with moderate renal impairment.[7][9] While the absolute
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amount of glucose excreted may be lower in patients with more severe renal impairment due to
a lower filtered glucose load, the drug maintains a significant pharmacologic effect.[8][9]

Conclusion

The pharmacodynamic profile of Janagliflozin is clearly defined by its potent and selective
inhibition of SGLT2 in the renal proximal tubules. This action directly lowers the renal threshold
for glucose reabsorption, resulting in a clinically significant increase in urinary glucose excretion
and a corresponding reduction in plasma glucose levels. Quantitative data from controlled
clinical trials confirm these effects, demonstrating over 90 grams of glucose excretion per day
with 25 mg and 50 mg doses. The well-characterized, insulin-independent mechanism of action
positions Janagliflozin as a valuable therapeutic agent in the management of Type 2 Diabetes
Mellitus.

Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

References

¢ 1. What is the mechanism of Janagliflozin? [synapse.patsnap.com]

e 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]

¢ 3. What is the therapeutic class of Janagliflozin? [synapse.patsnap.com]
e 4. droracle.ai [droracle.ali]

¢ 5. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf
[ncbi.nim.nih.gov]

e 6. Pharmacokinetics, pharmacodynamics and tolerability of single and multiple doses of
janagliflozin, a sodium-glucose co-transporter-2 inhibitor, in Chinese people with type 2
diabetes mellitus - PubMed [pubmed.ncbi.nim.nih.gov]

o 7.researchgate.net [researchgate.net]

e 8. The Urinary Glucose Excretion by Sodium—Glucose Cotransporter 2 Inhibitor in Patients
With Different Levels of Renal Function: A Systematic Review and Meta-Analysis - PMC
[pmc.ncbi.nlm.nih.gov]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8830597/
https://pubmed.ncbi.nlm.nih.gov/37284974/
https://www.benchchem.com/product/b10822229?utm_src=pdf-body
https://www.benchchem.com/product/b10822229?utm_src=pdf-body
https://www.benchchem.com/product/b10822229?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/article/what-is-the-mechanism-of-janagliflozin
https://en.wikipedia.org/wiki/SGLT2_inhibitor
https://synapse.patsnap.com/article/what-is-the-therapeutic-class-of-janagliflozin
https://www.droracle.ai/articles/92271/what-is-the-mechanism-of-sglt2-sodium-glucose-linked-transporter
https://www.ncbi.nlm.nih.gov/books/NBK576405/
https://www.ncbi.nlm.nih.gov/books/NBK576405/
https://pubmed.ncbi.nlm.nih.gov/32744380/
https://pubmed.ncbi.nlm.nih.gov/32744380/
https://pubmed.ncbi.nlm.nih.gov/32744380/
https://www.researchgate.net/publication/371376631_Pharmacokinetics_Pharmacodynamics_and_Safety_of_Janagliflozin_in_Chinese_Type_2_Diabetes_Mellitus_Patients_with_Renal_Impairment
https://pmc.ncbi.nlm.nih.gov/articles/PMC8830597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8830597/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8830597/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10822229?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

¢ 9. Pharmacokinetics, Pharmacodynamics and Safety of Janagliflozin in Chinese Type 2
Diabetes Mellitus Patients with Renal Impairment - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [A Technical Guide to the Pharmacodynamics of
Janagliflozin on Renal Glucose Reabsorption]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b10822229#pharmacodynamics-of-janagliflozin-on-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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